1-Bromo-4-bromomethyldecane

Description

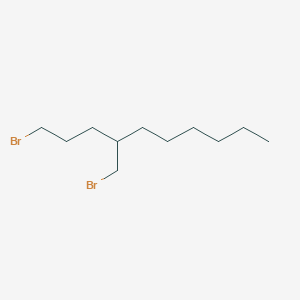

1-Bromo-4-bromomethyldecane (hypothetical structure: C₁₀H₂₀Br₂) is a dibrominated aliphatic hydrocarbon featuring a bromine atom at the first carbon and a bromomethyl group (-CH₂Br) at the fourth carbon of a decane chain. Dibrominated alkanes are often employed as intermediates in organic synthesis, particularly in cross-coupling reactions or polymer chemistry .

Properties

CAS No. |

61639-11-0 |

|---|---|

Molecular Formula |

C11H22Br2 |

Molecular Weight |

314.10 g/mol |

IUPAC Name |

1-bromo-4-(bromomethyl)decane |

InChI |

InChI=1S/C11H22Br2/c1-2-3-4-5-7-11(10-13)8-6-9-12/h11H,2-10H2,1H3 |

InChI Key |

OVSIAEWZPMVAOF-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC(CCCBr)CBr |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-4-bromomethyldecane can be synthesized through the bromination of 4-bromomethyldecane. The reaction typically involves the use of bromine (Br2) in the presence of a suitable solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions.

Industrial Production Methods

In an industrial setting, the production of 1-Bromo-4-bromomethyldecane may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of bromine and appropriate catalysts can enhance the reaction rate and yield. The product is then purified through distillation or recrystallization to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-4-bromomethyldecane undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).

Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.

Oxidation and Reduction: The compound can be oxidized to form corresponding alcohols or carboxylic acids, and reduced to form alkanes.

Common Reagents and Conditions

Substitution: Sodium hydroxide (NaOH) or potassium cyanide (KCN) in aqueous or alcoholic solutions.

Elimination: Potassium tert-butoxide (KOtBu) in tert-butanol.

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

Major Products Formed

Substitution: Formation of alcohols, nitriles, or amines.

Elimination: Formation of alkenes.

Oxidation: Formation of alcohols or carboxylic acids.

Reduction: Formation of alkanes.

Scientific Research Applications

1-Bromo-4-bromomethyldecane has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is also used in the study of reaction mechanisms and kinetics.

Biology: Employed in the modification of biomolecules for labeling and tracking purposes.

Medicine: Investigated for its potential use in drug development and as a building block for pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.

Mechanism of Action

The mechanism of action of 1-Bromo-4-bromomethyldecane involves its reactivity towards nucleophiles and bases. The bromine atoms act as leaving groups, allowing the compound to participate in substitution and elimination reactions. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

1-Bromoundecane (C₁₁H₂₃Br)

1-Bromo-4-(bromomethyl)-2-fluorobenzene (C₇H₅Br₂F)

- Structure : Aromatic dibromide with a bromomethyl group and fluorine substituent.

- Molecular Weight : 280.93 g/mol (CAS 127425-73-4) .

- Reactivity : Electrophilic substitution is less favored due to electron-withdrawing bromine and fluorine groups.

- Applications : Intermediate in pharmaceutical or agrochemical synthesis.

1-Bromo-4-methanesulfonylbutane (C₅H₁₁BrO₂S)

- Structure : Aliphatic bromide with a sulfonyl group at the fourth carbon.

- Key Properties : Higher polarity due to the sulfonyl group, enhancing solubility in polar solvents .

- Reactivity : Sulfonyl groups act as leaving groups in substitution reactions.

Physical and Chemical Property Comparison

*Estimated based on structural analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.